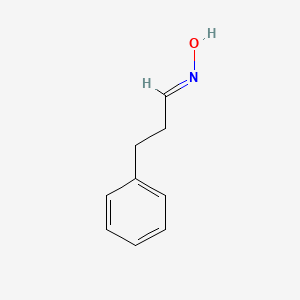
3-Phenylpropionaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropionaldoxime is an organic compound with the molecular formula C9H11NO It is a derivative of 3-phenylpropionaldehyde, where the aldehyde group is converted to an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpropionaldoxime can be synthesized through the reaction of 3-phenylpropionaldehyde with hydroxylamine. The reaction typically occurs in a biphasic system of butyl acetate and water, where the aldehyde reacts with hydroxylamine to form the oxime . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of biocatalysts, such as phenylacetaldoxime dehydratase from Bacillus species, has been explored to enhance the efficiency and yield of the reaction . This enzymatic method offers a sustainable and environmentally friendly approach to producing the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropionaldoxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products
Oxidation: Phenylpropionitrile.
Reduction: 3-Phenylpropylamine.
Substitution: Various substituted oximes and derivatives.
Applications De Recherche Scientifique
3-Phenylpropionaldoxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of nitriles and amines.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through biocatalytic processes.
Mécanisme D'action
The mechanism of action of 3-Phenylpropionaldoxime involves its conversion to other bioactive compounds through enzymatic reactions. For example, phenylacetaldoxime dehydratase catalyzes the dehydration of the oxime group to form nitriles . These nitriles can then participate in further biochemical pathways, leading to the formation of various bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylacetaldoxime
- 4-Phenylbutyraldoxime
- 2-Phenylpropionaldoxime
Comparison
3-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Unlike phenylacetaldoxime, which has a simpler structure, this compound has an additional carbon in the chain, which influences its reactivity and applications. Compared to 4-Phenylbutyraldoxime, this compound has a shorter carbon chain, affecting its physical and chemical properties. 2-Phenylpropionaldoxime, on the other hand, has a different substitution pattern, leading to variations in its reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(NE)-N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+ |
Clé InChI |
WSTRHGOVAOUOJW-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC/C=N/O |
SMILES canonique |
C1=CC=C(C=C1)CCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
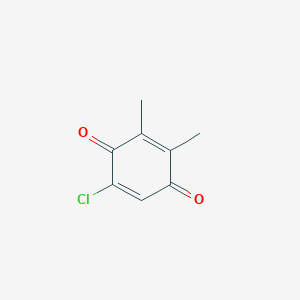
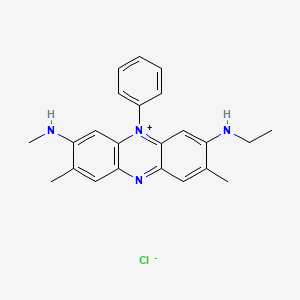
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
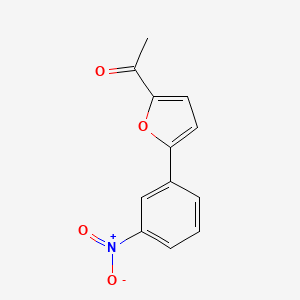

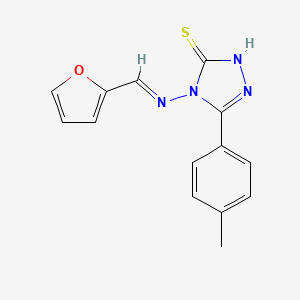
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
